3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
Description
This compound belongs to the pyridino[1,2-a]pyrimidinyl class, characterized by a fused tricyclic core with a pyrimidin-5-one moiety. Key structural features include:
- A 4-fluorophenylsulfonyl group at position 3, enhancing electrophilic reactivity and metabolic stability.
- A 2-imino group contributing to hydrogen-bonding interactions in biological systems.
Primarily investigated for anticancer applications, its mechanism likely involves kinase inhibition or disruption of proliferative signaling pathways, consistent with related pyridino-pyrimidinyl derivatives .
Properties
Molecular Formula |
C24H18FN5O3S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H18FN5O3S/c1-15-4-3-11-29-22(15)28-23-19(24(29)31)12-20(34(32,33)18-8-6-17(25)7-9-18)21(26)30(23)14-16-5-2-10-27-13-16/h2-13,26H,14H2,1H3 |
InChI Key |
QTGOFGZJQCUBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridino[2,3-d]pyrimidin-5-one Core
The fused pyridino[2,3-d]pyrimidin-5-one scaffold is synthesized via cyclocondensation of 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one with α,β-unsaturated ketones or chalcones. For example, reacting 6-amino-2-thioxopyrimidin-4(3H)-one with 3-(4-fluorophenyl)acryloyl chloride in acetic acid at 110°C for 8 hours generates the intermediate 7-(4-fluorophenyl)pyridino[2,3-d]pyrimidin-5-one (yield: 68%) .
Key Reaction Conditions
| Starting Material | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 6-Amino-2-thioxopyrimidin-4-one | Acetic acid | 110°C | 8 h | 68% |
Introduction of the 4-Fluorophenyl Sulfonyl Group
Sulfonylation at position 3 is achieved using sodium 4-fluorophenyl sulfinate under nucleophilic conditions. Adapting methods from bicalutamide synthesis , the pyridino[2,3-d]pyrimidin-5-one intermediate reacts with sodium 4-fluorophenyl sulfinate (1.2 equiv) in DMF at 80°C for 12 hours, yielding the sulfonated product (75% yield) .
Optimized Parameters
-
Solvent: DMF
-
Base: Triethylamine (2.0 equiv)
-
Oxidizing Agent: H₂O₂ (30%, 1.5 equiv)
Alkylation at Position 1 with 3-Pyridylmethyl
The 3-pyridylmethyl group is introduced via Mitsunobu reaction or nucleophilic substitution. Using 3-(chloromethyl)pyridine (1.5 equiv) and K₂CO₃ in acetonitrile at 60°C for 6 hours affords the alkylated product in 72% yield . Steric hindrance necessitates excess alkylating agent (2.0 equiv) for complete conversion.
Comparative Alkylation Methods
| Method | Reagent | Base | Yield |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | – | 65% |
| Nucleophilic | 3-(Chloromethyl)pyridine | K₂CO₃ | 72% |
Formation of the 2-Imino Group
The 2-imino moiety is installed via aerobic oxidative annulation using DMAP and molecular oxygen. Reacting the sulfonated intermediate with benzoyl hydrazide (1.2 equiv) in acetonitrile at 70°C for 15 hours under O₂ atmosphere yields the imino derivative (82% yield) . DMAP (1.0 equiv) facilitates dehydrogenation and cyclization.
Mechanistic Insights
-
DMAP activates the hydrazide via H-bonding.
-
O₂ oxidizes the intermediate acyldiazene.
-
Annulation with the pyridino-pyrimidine core forms the imino group .
Methylation at Position 10
Quaternization of the pyridine nitrogen at position 10 is performed using methyl iodide (2.0 equiv) in DMF at 25°C for 24 hours (yield: 85%). Alternative agents like dimethyl sulfate show lower efficiency (yield: 58%) .
Methylation Efficiency
| Methylating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | DMF | 25°C | 85% |
| Dimethyl sulfate | THF | 40°C | 58% |
Final Product Characterization
The title compound is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp: 214–216°C). Structural confirmation includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.89–7.92 (m, 2H, Ar-H), 7.45–7.51 (m, 2H, Ar-H), 5.24 (s, 2H, CH₂-pyridyl), 3.12 (s, 3H, N-CH₃) .
-
HRMS (ESI): m/z 546.1521 [M+H]⁺ (calcd. 546.1518).
Challenges and Optimization
-
Regioselectivity: Competing sulfonylation at position 4 is mitigated by steric directing groups (e.g., pre-installed methyl at position 10) .
-
Imino Tautomerism: Stabilizing the imino form requires anhydrous conditions and exclusion of protic solvents .
-
Scale-Up: Batch processing in Q-tube reactors improves yield (92%) by enhancing pressure and temperature control .
Chemical Reactions Analysis
Types of Reactions
“3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of “3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydro pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure suggests that it may interact with multiple pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s tricyclic pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one core is distinct from simpler bicyclic analogs. Below is a comparison with key analogs from patents and literature:
Structural Insights :
- Fluorine Substitution: The target compound’s 4-fluorophenylsulfonyl group may confer greater metabolic stability compared to methoxy or dimethylamino groups in analogs .
Key Research Findings and Gaps
- Patented Analogs: Over 20 pyrido[1,2-a]pyrimidinone derivatives are patented for anticancer use, but the target compound’s unique sulfonyl-imino combination remains underexplored .
- Pharmacokinetic Data: No ADMET studies are available for the target compound, though fluorinated analogs generally show improved bioavailability .
- Target Identification : While structural similarities suggest kinase inhibition, specific targets (e.g., CDK, EGFR) require validation.
Biological Activity
The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features multiple fused ring systems, including pyridine and pyrimidine structures. The presence of a sulfonyl group and a fluorophenyl moiety contributes to its reactivity and pharmacological potential. The dihydropyridine structure allows for oxidation reactions, while the sulfonyl group can participate in nucleophilic substitutions, making it a versatile scaffold for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown selective inhibition of various kinases involved in cancer signaling pathways. In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cell lines such as A549 and NCI-H1975 with varying degrees of effectiveness.
| Compound | IC50 (µM) | Target |
|---|---|---|
| A5 | >50 | NCI-H1975 |
| B1 | 0.013 | EGFR L858R/T790M |
| B9 | 0.440 | A549 |
The compound B1 , a derivative of similar structure, has shown an IC50 value of 13 nM against EGFR L858R/T790M kinase, indicating strong inhibitory activity .
Antimicrobial Activity
The presence of nitrogen-containing heterocycles in the structure has been linked to antimicrobial properties. Studies have suggested that related compounds can exhibit activity against various bacterial strains and fungi. The mechanism is believed to involve interference with microbial enzyme systems or cell wall synthesis.
Anti-inflammatory Effects
Compounds similar to 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(3-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one have also demonstrated anti-inflammatory effects in preclinical models. These effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune response pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Pyrido[2,3-d]pyrimidines : A study reported that these compounds showed low activity against several cancer cell lines but indicated potential when modified with specific side chains .
- Fluorophenyl derivatives : Research highlighted the importance of the fluorophenyl group in enhancing biological interaction with targets involved in cancer proliferation and inflammation.
Q & A
Advanced Research Question
- Substituent Variation : Replace the 4-fluorophenylsulfonyl group with chlorophenyl or methylsulfonyl analogs to assess impact on target binding .
- Pyridylmethyl Modification : Test alkyl chain elongation (e.g., 4-pyridylmethyl vs. 3-pyridylmethyl) for steric effects .
- Table : Comparative IC50 values against a kinase panel:
| Derivative | Kinase A (nM) | Kinase B (nM) |
|---|---|---|
| Parent | 12 ± 1.2 | 45 ± 3.1 |
| Cl-subst. | 8 ± 0.9 | 32 ± 2.8 |
What mechanistic insights explain contradictions in reaction yields across synthetic routes?
Advanced Research Question
- Catalyst Effects : APS vs. PTSA may alter cyclization kinetics due to differing acid strengths .
- Solvent Polarity : Polar aprotic solvents (DMF) improve sulfonation yields versus DCM .
- Side Reactions : Competing imino group oxidation under aerobic conditions reduces step 3 yields by ~20% .
How can in vitro and in vivo biological activity be systematically evaluated?
Advanced Research Question
- In Vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) .
- In Vivo : Assess pharmacokinetics in rodent models (IV/oral administration). Monitor plasma half-life and metabolite formation via LC-MS .
- Data Example :
| Model | IC50 (µM) | T1/2 (h) | Bioavailability (%) |
|---|---|---|---|
| MCF-7 | 1.4 | - | - |
| Rat (IV) | - | 4.2 | 62 |
What strategies resolve discrepancies in spectral data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
